Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-
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Overview
Description
Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- is a complex organic compound that features a benzoic acid core with a trifluoromethoxyphenoxyacetylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- typically involves multiple steps. One common approach is the acylation of 4-(trifluoromethoxy)phenol with chloroacetyl chloride to form 4-(trifluoromethoxy)phenoxyacetyl chloride. This intermediate is then reacted with 3-amino benzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethoxy)benzoic acid
- 4-Fluorobenzoic acid
Uniqueness
Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- is unique due to the presence of both trifluoromethoxy and phenoxyacetylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
649773-72-8 |
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Molecular Formula |
C16H12F3NO5 |
Molecular Weight |
355.26 g/mol |
IUPAC Name |
3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H12F3NO5/c17-16(18,19)25-13-6-4-12(5-7-13)24-9-14(21)20-11-3-1-2-10(8-11)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) |
InChI Key |
LTQNKZWBWUVCRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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